molecular formula C24H18N4O2S B2407229 1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one CAS No. 750617-19-7

1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one

Cat. No.: B2407229
CAS No.: 750617-19-7
M. Wt: 426.49
InChI Key: ZMXWHRZOAJGFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C24H18N4O2S and its molecular weight is 426.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Enaminonitrile in Heterocyclic Synthesis : Enaminonitrile serves as a building block for synthesizing novel furo[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing the compound's role in constructing heterocyclic structures with potential biological activities. These derivatives are obtained through reactions with acetic anhydride and benzoyl chloride, leading to compounds with established structures based on spectral and elemental analyses (El-Shahawi & El-ziaty, 2017).

Antimicrobial Activity of Fused Pyrimidines : The synthesis of furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines starting from 2-amino-4,5-diphenylfuran-3-carbonitrile indicates a method for creating biologically active compounds. The antimicrobial activity of these synthesized compounds is explored, providing a foundation for further pharmaceutical development (Bhuiyan et al., 2005).

Biological and Pharmacological Properties

Antinociceptive and Anti-inflammatory Properties : A study on thiazolopyrimidine derivatives demonstrates the compound's utility in synthesizing derivatives with significant antinociceptive and anti-inflammatory activities. This research highlights the therapeutic potential of such compounds, providing a path for the development of new analgesic and anti-inflammatory drugs (Selvam et al., 2012).

Antimicrobial Agents : Research on diguanidino and reversed diamidino 2,5-diarylfurans explores their synthesis and evaluates their DNA binding affinities and antimicrobial activities. This study suggests the potential of these compounds in treating infections caused by Mycobacterium tuberculosis and various fungal pathogens, indicating the role of such molecules in developing new antimicrobial therapies (Stephens et al., 2001).

Properties

IUPAC Name

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-(furan-2-ylmethylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c29-24-26-20(25-16-19-12-7-15-30-19)13-14-28(24)22-21(17-8-3-1-4-9-17)31-23(27-22)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWHRZOAJGFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=NC4=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.